CYP2A6 Inhibition Potency Versus the Positional Isomer
6-Acetoxy-7-methoxycoumarin inhibits CYP2A6-mediated coumarin 7-hydroxylation in human liver microsomes with an IC₅₀ of 50 nM after 30 minutes of NADPH-dependent preincubation [1]. Under comparable assay conditions (human liver microsomes, coumarin 7-hydroxylation endpoint), its positional isomer 7-acetoxy-6-methoxycoumarin (scopoletin acetate) exhibits an IC₅₀ of 6,400 nM after 10 minutes of preincubation [2]. This represents an approximately 128-fold difference in inhibitory potency that is solely attributable to the interchange of acetoxy and methoxy substituent positions on the coumarin ring system.
| Evidence Dimension | CYP2A6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (30 min preincubation, human liver microsomes) |
| Comparator Or Baseline | 7-Acetoxy-6-methoxycoumarin: IC₅₀ = 6,400 nM (10 min preincubation, human liver microsomes) |
| Quantified Difference | ~128-fold greater potency for 6-acetoxy-7-methoxycoumarin |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation endpoint; plate reader detection; NADPH-dependent preincubation |
Why This Matters
For researchers developing selective CYP2A6 inhibitors as smoking cessation aids or cancer chemopreventive agents, procuring the correct 6-acetoxy-7-methoxy isomer is critical — the positional isomer is two orders of magnitude less potent and will produce misleading structure-activity relationship conclusions.
- [1] BindingDB BDBM50358746 (CHEMBL596015). IC₅₀ = 50 nM; Inhibition of CYP2A6 in human liver microsomes assessed as inhibition of coumarin 7-hydroxylation after 30 min preincubation by plate reader. View Source
- [2] BindingDB BDBM50358747 (CHEMBL325917). IC₅₀ = 6.40E+3 nM; Inhibition of CYP2A6 in human liver microsomes assessed as inhibition of coumarin 7-hydroxylation after 10 min by plate reader. IC₅₀ = 7.40E+3 nM; Inhibition of human CYP2A6 in baculovirus-infected insect cell system. View Source
